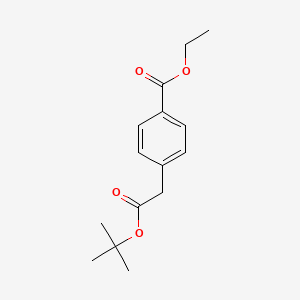

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

Description

Properties

IUPAC Name |

ethyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-5-18-14(17)12-8-6-11(7-9-12)10-13(16)19-15(2,3)4/h6-9H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYHQAXMOUVNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate typically involves the reaction of 4-aminomethyl benzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydrogen carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate undergoes various types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: Reduction of the ester group using reagents like lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 4-Tert-butoxycarbonylmethyl-benzoic acid.

Reduction: 4-Tert-butoxycarbonylmethyl-benzyl alcohol.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate involves its interaction with various molecular targets. For instance, during hydrolysis, the ester group is cleaved by nucleophilic attack, leading to the formation of the corresponding carboxylic acid. The tert-butoxycarbonyl group can also be removed under acidic conditions, revealing the underlying amine group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiating features are its tert-butyl ester and ethoxycarbonyl substituents. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- Solubility : The ethoxycarbonyl group increases polarity relative to alkylbenzenes (e.g., 1-ethyl-2,4-dimethylbenzene in ), but reduced solubility in water compared to caffeic acid’s hydrophilic dihydroxy groups .

- Thermal Stability : Alkylbenzenes like 1-ethyl-2,4-dimethylbenzene exhibit lower boiling points (~461.5 K ) than ester derivatives due to weaker intermolecular forces.

Reactivity and Stability

- Hydrolysis : The tert-butyl ester is less prone to hydrolysis than ethyl or methyl esters (e.g., ), aligning with the stability of tert-butyl groups in Avobenzone under formulation conditions .

- Photostability: Unlike Avobenzone, which degrades under UV light due to its dibenzoylmethane core, the ethoxycarbonyl group in the target compound may offer better photostability for non-UV applications .

Research Findings and Limitations

- Synthetic Utility : Ethyl 4-ethoxy-3-methoxyphenylacetate’s use as an intermediate suggests the target compound could serve in multi-step syntheses.

- Data Gaps : Direct experimental data (e.g., melting points, toxicity) for this compound are absent in the provided evidence; inferences rely on structural analogs .

Biological Activity

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate, also known as tert-butyl 4-(ethoxycarbonyl)phenyl acetate, is an organic compound with potential biological activities. Understanding its biological properties is crucial for exploring its applications in pharmaceuticals and agrochemicals. This article reviews the available literature on the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group and an ethoxycarbonyl group attached to a benzene ring, which may influence its solubility and reactivity.

Biological Activity

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that phenolic compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays demonstrate the ability of the compound to donate electrons or hydrogen atoms to neutralize free radicals.

2. Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies using MTT assays revealed that this compound induces apoptosis in cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 20 | Apoptosis via caspase activation |

| HeLa | 18 | Mitochondrial membrane disruption |

Case Studies

Case Study 1: Anticancer Activity

A study published in December 2023 explored the anticancer properties of various phenolic compounds, including derivatives of tert-butyl phenols. The ethyl acetate fraction containing these compounds was found to significantly increase apoptotic markers in treated cancer cells compared to untreated controls. This highlights the potential of this compound as a candidate for further development in cancer therapy .

Case Study 2: Antioxidant Efficacy

Another investigation demonstrated that extracts rich in phenolic compounds exhibited strong antioxidant activity, correlating with their ability to protect against oxidative damage in cellular models. The study suggested that the structural features of these compounds contribute to their radical scavenging abilities .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: The compound's ability to donate electrons helps neutralize free radicals, thereby preventing cellular damage.

- Apoptotic Pathways: Induction of apoptosis involves mitochondrial pathways leading to caspase activation.

- Cell Cycle Arrest: Some studies suggest that this compound may interfere with cell cycle progression in cancerous cells.

Q & A

Q. What are the common synthetic routes for preparing 1,1-dimethylethyl 4-(ethoxycarbonyl)benzeneacetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification or Friedel-Crafts alkylation. For example, ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate (a structurally analogous intermediate) is synthesized using a two-step route involving alkylation and esterification under reflux conditions . Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for tert-butyl group introduction.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Reflux at 80–100°C minimizes side reactions.

Yield discrepancies (e.g., 65–85%) may arise from variations in stoichiometry or purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is this compound characterized using spectroscopic methods, and what are the key spectral signatures?

- Methodological Answer :

- ¹H/¹³C NMR :

- The tert-butyl group (1,1-dimethylethyl) appears as a singlet at δ ~1.3 ppm (¹H) and ~29 ppm (¹³C).

- The ethoxycarbonyl group shows a quartet at δ ~4.1 ppm (¹H, –OCH₂CH₃) and a carbonyl signal at δ ~170 ppm (¹³C) .

- IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (C–O–C asymmetric stretch).

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₆H₂₂O₄ (exact mass: 278.15 g/mol) with fragmentation patterns indicating loss of tert-butyl (–C₄H₉) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the ester group in this compound under varying catalytic conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electronic environment of the ester group. Key findings:

- Nucleophilic attack : The ethoxycarbonyl group exhibits higher electrophilicity at the carbonyl carbon (partial charge ~+0.35), favoring hydrolysis under acidic conditions.

- Catalytic effects : Transition-state analysis reveals that protic solvents lower activation energy by stabilizing intermediates .

Experimental validation involves kinetic studies (e.g., monitoring hydrolysis rates via HPLC) .

Q. What strategies resolve discrepancies in reported solubility data for this compound in aqueous vs. organic solvents?

- Methodological Answer : Contradictory solubility data (e.g., 0.5 mg/mL in water vs. 50 mg/mL in ethanol) may stem from:

- Impurity effects : Residual solvents or byproducts alter solubility. Purity assessment via GC-MS or DSC is critical .

- pH dependence : The compound’s solubility in aqueous buffers increases at alkaline pH due to deprotonation of the ester moiety.

Standardized protocols (e.g., shake-flask method at 25°C) and controlled pH (e.g., phosphate buffer) improve reproducibility .

Q. How do steric effects from the tert-butyl group influence regioselectivity in derivatization reactions?

- Methodological Answer : The bulky tert-butyl group directs electrophilic substitution to the para position of the benzene ring. For example:

- Nitration : Yields 4-nitro derivatives exclusively due to steric hindrance at ortho/meta positions.

- Sulfonation : Requires elevated temperatures (80–100°C) to overcome steric resistance .

Competitive experiments with/without tert-butyl analogs (e.g., methyl vs. tert-butyl) quantify steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.